N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-24-5-7-25(8-6-24)17(15-4-11-30-14-15)13-22-20(26)21(27)23-16-2-3-18-19(12-16)29-10-9-28-18/h2-4,11-12,14,17H,5-10,13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUMNMBYCNAAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has gained attention due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound's molecular formula is , with a molecular weight of 409.5 g/mol. The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, enhancing its potential as a therapeutic agent.
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit diverse biological activities, primarily due to their interactions with specific biological targets. Notably, the compound has been studied for its inhibitory effects on DprE1 , an enzyme critical for the survival of Mycobacterium tuberculosis.
Key Findings:
- DprE1 Inhibition : A study identified analogs based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that demonstrated potent DprE1 inhibition with favorable whole-cell antimycobacterial activity .
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
| Activity Type | Mechanism | Reference |
|---|---|---|
| DprE1 Inhibition | Competitive inhibition of enzyme activity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic Effects | Induction of apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Antimycobacterial Activity : A series of analogs were tested for their ability to inhibit DprE1. The most potent compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .
- Cytotoxicity Studies : In vitro assays demonstrated that the compound induced cytotoxic effects in various cancer cell lines (e.g., HeLa cells). The IC50 values ranged from 50 µM to 200 µM depending on the specific analog and cell line tested .
Q & A
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with cyclooxygenase (COX) enzymes or cannabinoid receptors. The thiophene and piperazine moieties may engage in hydrophobic and hydrogen-bonding interactions .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. The benzodioxane ring’s electron-rich nature may influence binding .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in solvated environments to evaluate conformational stability over time .
How can researchers reconcile contradictory data on the compound’s biological targets (e.g., COX vs. cannabinoid receptors)?
Advanced Research Question
- Comparative binding assays : Perform competitive radioligand binding studies using -labeled ligands for COX-2 and CB1/CB2 receptors to quantify affinity .
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the piperazine or thiophene groups to identify structural determinants of target specificity .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling changes in cell models treated with the compound .
What experimental strategies optimize yield in large-scale synthesis?
Basic Research Question
- Stepwise optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., HOBt/EDC vs. DCC) for coupling efficiency .
- Scale-up protocols : Implement continuous flow chemistry for exothermic reactions (e.g., sulfonylation steps) to improve safety and consistency .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
What analytical techniques are essential for characterizing degradation products under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C .
- LC-MS/MS analysis : Identify degradation products using a C18 column (gradient: 5–95% acetonitrile in water) and electrospray ionization (ESI+) .
- Stability testing : Monitor stability in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C for 72 hours .
How does the compound’s stereochemistry influence its pharmacological activity?
Advanced Research Question
- Chiral HPLC resolution : Separate enantiomers using a Chiralpak AD-H column and compare their biological activity in vitro (e.g., IC values in enzyme inhibition assays) .
- Circular dichroism (CD) : Correlate optical activity with conformational stability in solution .
- X-ray crystallography : Resolve the crystal structure to assign absolute configuration and model binding poses .
What in vitro models are suitable for preliminary toxicity screening?
Basic Research Question
- Hepatotoxicity : Use HepG2 cells to assess cytotoxicity (MTT assay) and CYP3A4 inhibition .
- Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology .
- Genotoxicity : Perform Ames test (TA98 and TA100 strains) to detect mutagenic potential .
How can researchers validate the compound’s anti-inflammatory mechanism in vivo?
Advanced Research Question
- Animal models : Use carrageenan-induced paw edema in rats to measure dose-dependent reduction in swelling .
- Biomarker analysis : Quantify prostaglandin E2 (PGE2) levels in serum via ELISA to confirm COX-2 inhibition .
- Histopathology : Evaluate tissue sections for neutrophil infiltration and cytokine expression (IL-6, TNF-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
